

Where to buy Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate for research

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Compound of Interest

Compound Name: Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate

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An In-Depth Technical Guide to Sourcing and Utilizing **Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate** for Research Applications

Introduction: Identifying a Key Synthetic Building Block

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount. **Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate** (CAS No. 1019379-49-7) emerges as a chemical intermediate of significant interest.^{[1][2]} Its molecular architecture, featuring a naphthalene moiety coupled with a reactive 1,3-dicarbonyl system, presents a versatile scaffold for the synthesis of complex heterocyclic structures and other potential biologically active molecules.^{[3][4][5]} This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the procurement, handling, and potential synthetic applications of this valuable research chemical. We will delve into sourcing from reputable suppliers, interpreting quality control data, and provide an illustrative experimental workflow to showcase its utility.

Part 1: Sourcing and Procurement of Research-Grade Material

The integrity of any research program begins with the quality of its reagents. For a specialized intermediate like **Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate**, sourcing from a reliable supplier

who caters specifically to the research and development community is critical. These suppliers typically provide detailed analytical data and ensure batch-to-batch consistency, which is essential for reproducible experimental results.

Identifying Reputable Suppliers

Our investigation identifies several chemical suppliers that list **Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate** in their catalogs. These vendors are established providers of building blocks, reagents, and other fine chemicals for the pharmaceutical and biotechnology industries. It is crucial to engage with suppliers who explicitly state that their products are for scientific research use only, ensuring they meet the required purity standards for such applications.^{[1][6]}

Supplier and Product Overview

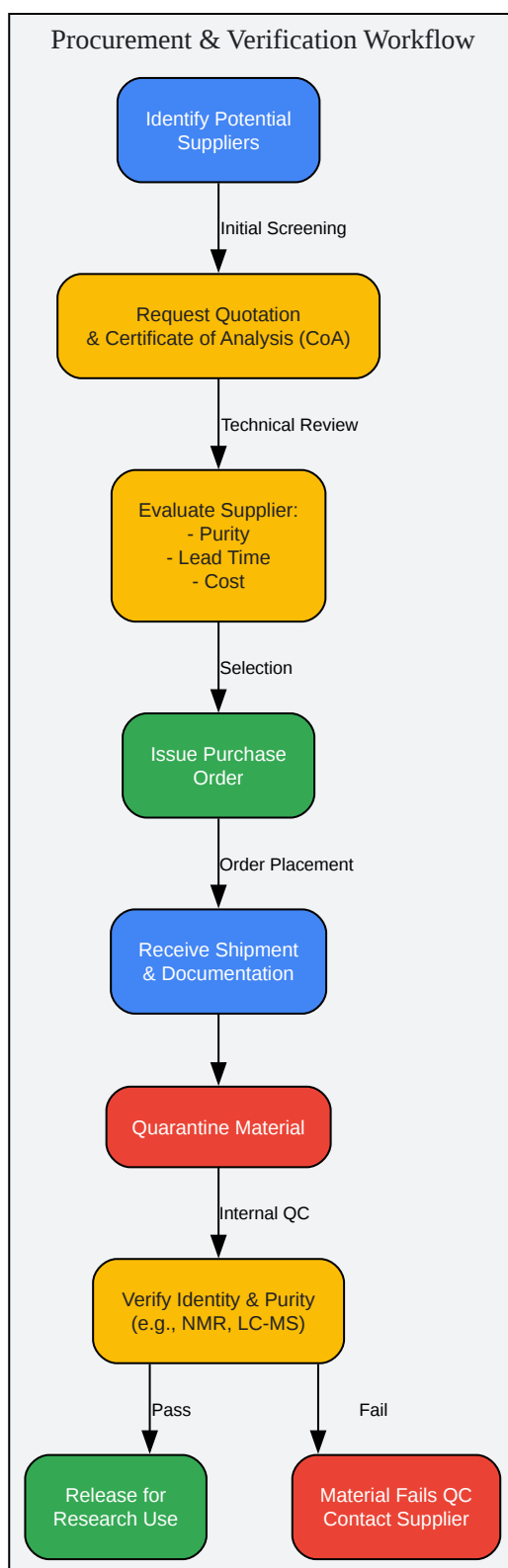
For ease of comparison, the following table summarizes the offerings for **Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate** from various suppliers. Researchers should always verify stock status and lead times directly with the vendor.

Supplier	Product Name	CAS Number	Purity	Available Quantities
AiFChem	Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate	1019379-49-7	95%	Inquiry-based
Hoffman Fine Chemicals	Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate	1019379-49-7	Not specified	25g, 50g, 100g
Seedion	Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate	1019379-49-7	≥95%	250mg, 1g
Amadis Chemical	Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate	1019379-49-7	Not specified	Inquiry-based

Note: Availability and specifications are subject to change. Researchers are advised to request a formal quotation and a Certificate of Analysis (CoA) before purchase.

Procurement and Verification Workflow

A systematic approach to procurement is essential for ensuring the quality and timely arrival of research chemicals. The following workflow illustrates the key steps from supplier identification to material acceptance.



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Caption: A standard workflow for procuring and validating research chemicals.

Part 2: Physicochemical Properties and Safe Handling

Understanding the fundamental properties and safety requirements of a chemical is a prerequisite for its use in any experimental setting.

Key Chemical Data

The following table summarizes the essential physicochemical data for **Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate**.

Property	Value	Source
CAS Number	1019379-49-7	[1][2][7]
Molecular Formula	C ₁₆ H ₁₄ O ₄	[1][2][7]
Molecular Weight	270.28 g/mol	[1][7]
IUPAC Name	ethyl 4-(naphthalen-1-yl)-2,4-dioxobutanoate	[1][2]
Canonical SMILES	CCOC(=O)C(=O)CC(=O)C1=CC=CC2=CC=CC=C12	[1]
Storage	Room temperature, dry	[7]

Safety and Handling

While specific toxicological data for this compound is not readily available, it is prudent to handle it with the care afforded to all novel research chemicals.[8]

- Hazard Statements: Supplier information suggests the compound may be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[1]
- Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

- Storage: The compound should be stored at room temperature in a dry, tightly sealed container to prevent hydrolysis of the ester and hydration of the keto groups.[7]

Part 3: Synthetic Considerations and Experimental Protocols

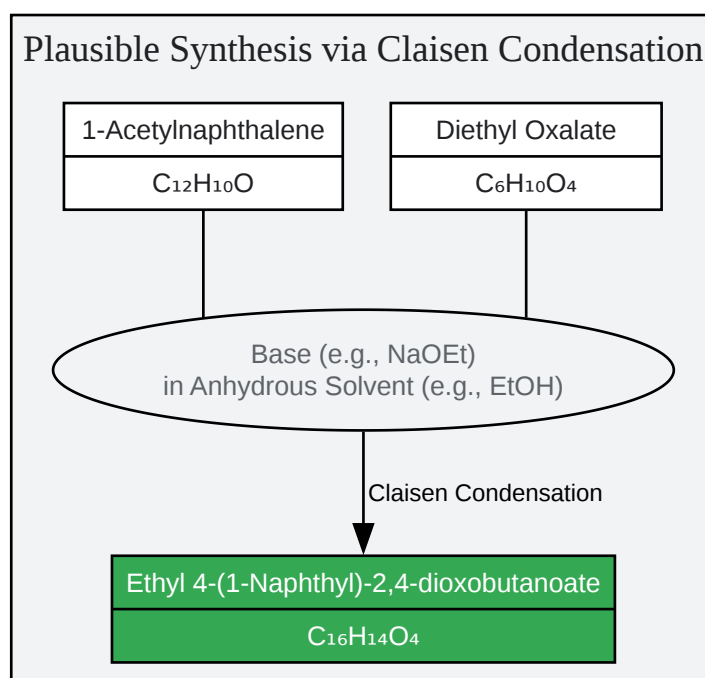
The synthetic utility of **Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate** stems from its dicarbonyl functionality. This structural motif is a classic precursor for the construction of various heterocyclic systems through condensation reactions with dinucleophiles.

Overview of Synthetic Routes

Aryl α,γ -diketo esters of this type are typically synthesized via methods such as the Claisen condensation between an appropriate aryl methyl ketone (e.g., 1-acetylnaphthalene) and an oxalate ester (e.g., diethyl oxalate). This well-established reaction provides a direct route to the 1,3-dicarbonyl system. The general principle of forming α -keto esters through acylation or related coupling reactions is a cornerstone of organic synthesis.[9]

Synthetic Pathway Visualization

The diagram below illustrates a plausible synthetic route to the target molecule, representing a common strategy for creating such scaffolds.



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Caption: A representative synthetic route to the target compound.

Illustrative Experimental Protocol: Synthesis of a Pyrazole Derivative

To demonstrate the synthetic utility of **Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate**, the following is a representative protocol for its conversion into a substituted pyrazole, a common scaffold in medicinal chemistry. This protocol is based on the well-known Knorr pyrazole synthesis.

Objective: To synthesize Ethyl 5-(1-naphthyl)-1H-pyrazole-3-carboxylate via condensation with hydrazine.

Materials:

- **Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate** (1.0 eq)
- Hydrazine hydrate (1.1 eq)
- Absolute Ethanol (as solvent)

- Glacial Acetic Acid (catalyst)
- Ethyl Acetate (for extraction)
- Saturated Sodium Bicarbonate solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve **Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate** (1.0 eq) in absolute ethanol (approx. 0.1 M concentration).
 - **Causality:** Ethanol is chosen as a polar protic solvent that is suitable for both reactants and the reaction conditions.
- **Reagent Addition:** Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution. Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
 - **Causality:** The acid catalyst facilitates the initial condensation by protonating a carbonyl group, increasing its electrophilicity. Hydrazine is the dinucleophile that will form the pyrazole ring.
- **Reaction:** Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
 - **Causality:** Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps to form the aromatic pyrazole ring.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and finally with brine.

- Causality: The aqueous washes remove water-soluble impurities, the unreacted hydrazine, and the acid catalyst. The brine wash helps to remove residual water from the organic layer.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure pyrazole derivative.

Part 4: Applications in Research and Drug Discovery

The true value of a building block like **Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate** lies in its potential to generate novel molecular entities for biological screening.[\[4\]](#)

- Scaffold for Heterocyclic Synthesis: As demonstrated in the protocol above, the 1,3-dicarbonyl moiety is a classic handle for synthesizing five- and six-membered heterocycles such as pyrazoles, isoxazoles, and pyrimidines. These ring systems are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[\[10\]](#)
- Precursor for Bioactive Molecules: Aryl keto-esters and their derivatives are key intermediates in the synthesis of compounds with a wide range of biological activities.[\[3\]](#)[\[11\]](#) The naphthalene group provides a lipophilic, rigid core that can be exploited for binding interactions with biological targets, such as enzyme active sites.
- Fragment-Based Drug Discovery: The molecule itself can be considered a valuable fragment for screening campaigns. Its size and functionality align with the principles of fragment-based drug discovery (FBDD), where smaller, low-complexity molecules are used as starting points for developing more potent lead compounds.

Conclusion

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate is a specialized but highly valuable chemical intermediate for researchers engaged in synthetic and medicinal chemistry. Its procurement requires careful selection of suppliers who provide high-purity, research-grade material. The compound's reactive dicarbonyl functionality makes it an excellent precursor for the synthesis

of diverse heterocyclic systems, positioning it as a key building block in the quest for novel therapeutic agents. This guide provides the foundational knowledge for scientists to confidently source, handle, and strategically employ this compound in their research endeavors.

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